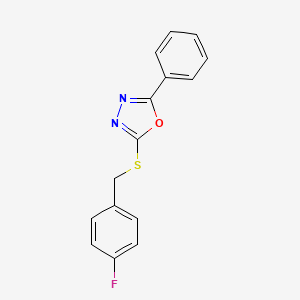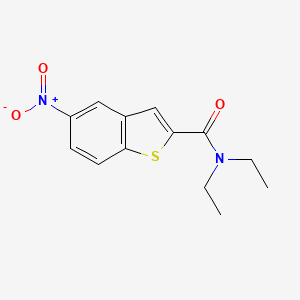
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate
描述
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of certain proteins.
作用机制
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate is a carbamate compound that is able to bind to proteins through a reversible covalent bond with the hydroxyl group of serine residues. This binding results in a conformational change in the protein, which can alter its function. This compound has been shown to bind to a variety of proteins, including ion channels, neurotransmitter receptors, and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the protein it is binding to. For example, this compound has been shown to inhibit the function of certain ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in T cell activation. This compound has also been shown to activate certain neurotransmitter receptors, such as the GABA-A receptor, which plays a role in anxiety and sedation.
实验室实验的优点和局限性
One of the main advantages of using 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate in lab experiments is its ability to bind to proteins in a reversible manner, allowing researchers to study their function in a controlled manner. Additionally, this compound is able to penetrate cell membranes, making it useful for studying intracellular proteins. However, this compound has some limitations, such as its potential toxicity at high concentrations and its potential to bind to proteins non-specifically.
未来方向
There are many potential future directions for research involving 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate. One area of interest is the development of this compound analogs that have improved binding specificity and reduced toxicity. Additionally, this compound could be used to study the function of a wider range of proteins, including those involved in cancer and other diseases. Finally, this compound could be used in combination with other techniques, such as optogenetics and CRISPR-Cas9, to study the function of specific proteins in a more precise and controlled manner.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of certain proteins. This compound has a reversible binding mechanism that allows researchers to study protein function in a controlled manner, and has been used to study a variety of proteins involved in ion channels, neurotransmitter receptors, and enzymes. While this compound has some limitations, it has many potential future directions for research, including the development of improved analogs and the use of this compound in combination with other techniques.
科学研究应用
2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate has been used extensively in scientific research as a tool for studying the function of certain proteins, particularly those involved in ion channels and neurotransmitter receptors. This compound is able to bind to these proteins in a reversible manner, allowing researchers to study their function in a controlled manner. Additionally, this compound has been used as a fluorescent probe to study protein-protein interactions.
属性
IUPAC Name |
(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)13(11-20-9-5-2-6-10-20)22-14(21)19-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMYTUWOMJSUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165145 | |
| Record name | 1-Piperidineethanol, α-(trifluoromethyl)-, phenylcarbamate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477848-28-5 | |
| Record name | 1-Piperidineethanol, α-(trifluoromethyl)-, phenylcarbamate (ester) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineethanol, α-(trifluoromethyl)-, phenylcarbamate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139479.png)
![1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3139487.png)
![4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3139499.png)
![3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B3139503.png)
![(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine](/img/structure/B3139505.png)
![6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B3139512.png)

![4-({[(2-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B3139546.png)

![2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B3139559.png)
![4-(Benzenesulfonyl)-5-hydroxy-1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B3139575.png)
![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetonitrile](/img/structure/B3139582.png)
![N'-[(2-oxo-3-pyrrolidinylidene)methyl]benzenesulfonohydrazide](/img/structure/B3139591.png)
![5-[2-(Hydroxyimino)ethyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3139605.png)